

Structural Basis of CVT-313 and CDK2 Interaction

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cvt-313

CAS No.: 199986-75-9

Cat. No.: S524588

Get Quote

What is the specific molecular interaction between CVT-313 and Asn132 in CDK2?

The binding of **CVT-313** to the ATP-binding pocket of CDK2 is stabilized by a **critical water-mediated hydrogen bond** with the residue **Asn132** [1]. The crystal structure of the CDK2-**CVT-313** complex (PDB ID: 2XMY) solved at 1.74 Å resolution shows that this interaction is indirect; a water molecule bridges the ligand and the side chain carbonyl oxygen of Asn132 [1] [2].

The following table summarizes the direct and key water-mediated interactions:

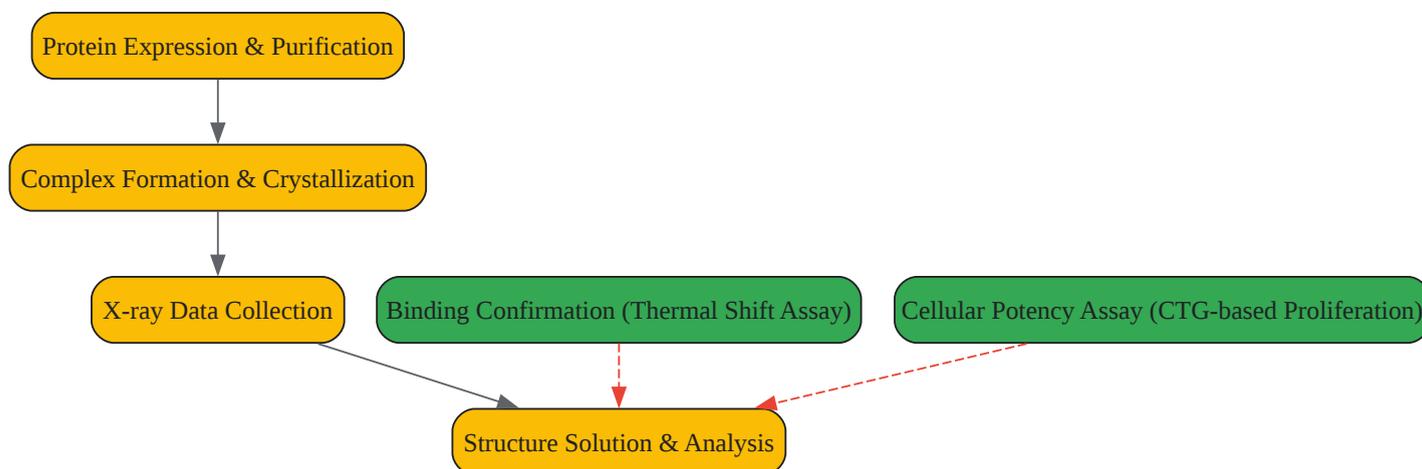
Interaction Type	CDK2 Residue	Description
Direct Interactions	Leu83, Asp86, Asp145	Direct binding within the ATP-pocket [1].
Water-Mediated Interaction	Asn132	A water molecule bridges CVT-313 and the side chain of Asn132 [1] [2].
Key Structural Role	Asp145	Also coordinates with a Mg ²⁺ ion that binds ATP's phosphate groups, highlighting the importance of this region for competitive inhibition [2].

This binding mode is characteristic of an **ATP-competitive inhibitor** [3]. The protonated amine group in certain inhibitor scaffolds can directly engage the same site as the Mg^{2+} ion, interacting with both **Asp145** and the side chain carbonyl of **Asn132** [2].

Experimental Protocols & Data

How was the CDK2-CVT-313 complex structure obtained?

The following workflow outlines the key experimental steps for determining the crystal structure:



[Click to download full resolution via product page](#)

Detailed Methodology:

- **Protein Expression and Purification** [1]:
 - The full-length human CDK2 (amino acids 1-298) was cloned into a pET-21a vector.
 - The protein was expressed in *E. coli* BL21 (DE3) cells induced with 0.2 mM IPTG at 18°C for 16 hours.
 - The lysate was purified using Ni-NTA affinity chromatography (eluted with 300 mM imidazole), followed by size-exclusion chromatography on a Superdex 200 column.

- **Thermal Shift Assay [1]:**
 - **Purpose:** To confirm binding by measuring the stabilization of CDK2 upon **CVT-313** binding.
 - **Protocol:** 5 μM CDK2 was incubated with either 10 or 100 μM **CVT-313** for 1 hour. SYPRO Orange dye was added, and the melting temperature was determined using an ABI Prism 7500 instrument.
 - **Expected Outcome:** **CVT-313** increased the melting temperature of CDK2 by **7°C**, indicating a strong protein-stabilizing effect upon binding.
- **Crystallization and Structure Determination [1]:**
 - The CDK2-**CVT-313** complex was crystallized.
 - X-ray diffraction data was collected, and the structure was solved to a **1.74 Å resolution**.
 - The electron density map clearly showed **CVT-313** bound in the ATP-binding pocket and allowed for the visualization of the water-mediated interaction with Asn132.

Troubleshooting Common Experimental Issues

FAQ 1: The thermal shift (ΔT_m) for my CDK2 inhibitor is lower than expected. What could be wrong?

A low ΔT_m suggests weak binding or no binding. Consider the following:

- **Compound Solubility:** Ensure your inhibitor is properly dissolved in DMSO and that the final DMSO concentration in the assay is low (typically $\leq 1\%$) to avoid protein denaturation.
- **Protein Purity and Quality:** Verify the integrity and purity of your CDK2 protein sample using SDS-PAGE and other quality control methods. Impure or degraded protein will give unreliable results.
- **Buffer Conditions:** The assay buffer (e.g., 10 mM HEPES pH 7.5, 25 mM NaCl) can affect protein stability. Optimize conditions if necessary.
- **Positive Control:** Always include a positive control like **CVT-313** to validate your assay system. A ΔT_m of $\sim 7^\circ\text{C}$ is expected for this compound [1].

FAQ 2: My cellular assays show a lack of potency despite strong in vitro binding. Why might this occur?

Discrepancy between biochemical and cellular activity is common. Key reasons include:

- **Cell Permeability:** The inhibitor might not be effectively entering the cells. Consider evaluating logP and other properties that influence permeability.
- **Efflux Pumps:** The compound could be a substrate for efflux transporters like P-glycoprotein.

- **Cellular Adaptation and Plasticity:** Recent studies show that upon acute CDK2 inhibition, cells can rapidly adapt. CDK4/6 activity can maintain Rb phosphorylation and E2F transcription, eventually leading to reactivation of CDK2 signaling despite the presence of the inhibitor [4]. This intrinsic plasticity might explain a transient or weak phenotype.
- **Off-Target Effects:** Verify the selectivity of your compound. **CVT-313**, for instance, also inhibits CDK5 with similar potency to CDK2 and CDK1 at a ~8.5-fold higher concentration [1] [3].

FAQ 3: How can I use the structural information to design more potent CDK2 inhibitors?

The crystal structure provides a roadmap for rational drug design:

- **Exploit the Water-Mediated Interaction:** The interaction with Asn132 is a key stabilizing factor. Designing compounds that can directly form a hydrogen bond with Asn132, or that optimally position the bridging water molecule, could improve affinity [1].
- **Target the DFG Loop:** The residue **Asp145** in the DFG loop is a critical anchor point. It is involved in direct interactions with inhibitors like **CVT-313** and also coordinates the Mg²⁺ ion associated with ATP [1] [2]. Engaging this residue is a common strategy for developing potent ATP-competitive inhibitors.
- **Extend into Adjacent Pockets:** The structure reveals opportunities for chemical modifications on the **CVT-313** scaffold to form additional interactions with residues in the active site, which could significantly increase biochemical and cellular potency [1].

Selectivity Profile of CVT-313

Understanding the selectivity of your compound is crucial for interpreting biological data. Here is the selectivity profile of **CVT-313** against a panel of CDKs:

Kinase Complex	Reported IC ₅₀ (μM)	Selectivity Fold (vs. CDK2)
CDK2/Cyclin A	0.5 [3] [5]	1 (Reference)
CDK2/Cyclin E	0.176 [5]	-
CDK1/Cyclin B1	3.7 - 4.2 [3] [5]	~8.5-fold less selective
CDK5/p25	0.419 [5]	Equipotent
CDK9/Cyclin T1	2.3 [5]	~4.6-fold less selective

Kinase Complex	Reported IC ₅₀ (μM)	Selectivity Fold (vs. CDK2)
CDK4/Cyclin D1	215 [3] [5]	>400-fold more selective

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Structure of cyclin-dependent kinase 2 (CDK) in complex with the... 2 [pmc.ncbi.nlm.nih.gov]
2. Cyclin-Dependent Kinase 2 - an overview [sciencedirect.com]
3. CVT-313, a specific and potent inhibitor of CDK2 that ... [pubmed.ncbi.nlm.nih.gov]
4. Rapid adaptation to CDK2 inhibition exposes intrinsic cell ... [pubmed.ncbi.nlm.nih.gov]
5. CVT-313 (Synonyms: Cdk2 Inhibitor III) [medchemexpress.com]

To cite this document: Smolecule. [Structural Basis of CVT-313 and CDK2 Interaction]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b524588#cvt-313-water-mediated-interaction-cdk2-asn132>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com